molecular formula C10H10Cl2O2 B14042759 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14042759
M. Wt: 233.09 g/mol
InChI Key: NAEHLQKOMKRTNO-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O2. This compound is characterized by the presence of a chloro group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-chloro-2-(hydroxymethyl)phenyl)propan-2-one with thionyl chloride (SOCl2) to introduce the chloro group at the 1-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro groups can be reduced to form the corresponding alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro groups can participate in electrophilic substitution reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-one
  • 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)ethanone

Comparison: 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which provide a balance of reactivity and stability. This compound can undergo a wider range of chemical reactions compared to its analogs, making it more versatile in synthetic applications.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-chloro-1-[3-chloro-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2O2/c1-6(14)10(12)7-3-2-4-9(11)8(7)5-13/h2-4,10,13H,5H2,1H3

InChI Key

NAEHLQKOMKRTNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)CO)Cl

Origin of Product

United States

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